Cas no 70553-75-2 (Aflatrem)

Aflatrem structure
Aflatrem structure
Nombre del producto:Aflatrem
Número CAS:70553-75-2
MF:C32H39NO4
Megavatios:501.656369447708
CID:565965
PubChem ID:107718

Aflatrem Propiedades químicas y físicas

Nombre e identificación

    • 4H-3,15a-Epoxy-1-benzoxepino[6',7':6,7]indeno[1,2-b]indol-4-one,9-(1,1-dimethyl-2-propen-1-yl)-2,3,5b,6,7,7a,8,13,13b,13c,14,15-dodecahydro-5b-hydroxy-2,2,13b,13c-tetramethyl-,(3R,5bS,7aS,13bS,13cR,15aS)-
    • Aflatrem
    • 4H-3,15a-Epoxy-1-benzoxepino[6',7':6,7]indeno[1,2-b]indol-4-one,9-(1,1-dimethyl-2-propen-1-yl)-2,3,5b,6,7,7a,8,13,13b,13c,14,
    • 4H-3,15a-Epoxy-1-benzoxepino[6',7':6,7]indeno[1,2-b]indol-4-one,9-(1,1-dimethyl-2-propen-1-yl)-2,3,5b,6,7,7a,8,13,13b,13c,14,15-dodecahydro-5b-hydroxy-2,2,13b,13c-tetramethyl-,(3R,5bS,7aS,13bS,13cR,15
    • ZEL123Y65D
    • AFLATREME
    • C20555
    • Q27295396
    • CHEMBL327558
    • 4H-3,15a-Epoxy-1-benzoxepino(6',7':6,7)indeno(1,2-b)indol-4-one, 9-(1,1-dimethyl-2-propenyl)-2,3,5b,6,7,7a,8,13,13b,13c,14,15-dodecahydro-5b-hydroxy-2,2,13b,13c-tetramethyl-, (3R-(3alpha,5balpha,7abeta,13balpha,13cbeta,15aalpha))-
    • (1S,4R,5S,16S,19S,23R)-19-hydroxy-4,5,24,24-tetramethyl-12-(2-methylbut-3-en-2-yl)-25,26-dioxa-7-azaheptacyclo[21.2.1.01,20.04,19.05,16.06,14.08,13]hexacosa-6(14),8,10,12,20-pentaen-22-one
    • 4H-3,15A-EPOXY-1-BENZOXEPINO(6',7':6,7)INDENO(1,2-B)INDOL-4-ONE, 9-(1,1-DIMETHYL-2-PROPEN-1-YL)-2,3,5B,6,7,7A,8,13,13B,13C,14,15-DODECAHYDRO-5B-HYDROXY-2,2,13B,13C-TETRAMETHYL-, (3R,5BS,7AS,13BS,13CR,15AS)-
    • 70553-75-2
    • 4H-3,15A-EPOXY-1-BENZOXEPINO(6',7':6,7)INDENO(1,2-B)INDOL-4-ONE, 9-(1,1-DIMETHYL-2-PROPENYL)-2,3,5B,6,7,7A,8,13,13B,13C,14,15-DODECAHYDRO-5B-HYDROXY-2,2,13B,13C-TETRAMETHYL-, (3R-(3.ALPHA.,5B.ALPHA.,7A.BETA.,13B.ALPHA.,13C.BETA.,15A.ALPHA.))-
    • UNII-ZEL123Y65D
    • (3R,5bS,7aS,13bS,13cR,15aS)-\\ 9-(1,1-Dimethyl-2-propenyl)-2,3,5b,6,7,7a,8,13,13b,13c,14,15-dodecahydro-5b-\\ hydroxy-2,2,13b,13c-tetramethyl-4H-3,15a-epoxy-1-\\ benzoxepino[6',7':6,7]indeno[1,2-b]indol-4-one
    • CHEBI:181944
    • 4H-3,15a-Epoxy-1-benzoxepino(6',7':6,7)indeno(1,2-b)indol-4-one, 9-(1,1-dimethyl-2-propenyl)-2,3,5b,6,7,7a,8,13,13b,13c,14,15-dodecahydro-5b-hydroxy-2,2,13b,13c-tetramethyl-, (3R,5bS,7aS,13bS,13cR,15aS)-
    • 19-Hydroxy-4,5,24,24-tetramethyl-12-(2-methylbut-3-en-2-yl)-25,26-dioxa-7-azaheptacyclo[21.2.1.01,20.04,19.05,16.06,14.08,13]hexacosa-6(14),8,10,12,20-pentaen-22-one
    • NS00127058
    • DTXSID70990787
    • NSC629669
    • AKOS040761314
    • 1,1-dimethylallyl-hydroxy-tetramethyl-[?]one
    • 4H-3,15a-Epoxy-1-benzoxepino[6',7':6,7]indeno[1,2-b]indol-4-one, 9-(1,1-dimethyl-2-propenyl)-2,3,5b,6,7,7a,8,13,13b,13c,14,15-dodecahydro-5b-hydroxy-2,2,13b,13c-tetramethyl-, [3R-(3.alpha.,5b.alpha.,7a.beta.,13b.alpha.,13c.beta.,15a.alpha.)]-
    • 5b-hydroxy-2,2,13b,13c-tetramethyl-9-(2-methylbut-3-en-2-yl)-2,3,5b,6,7,7a,8,13,13b,13c,14,15-dodecahydro-4h-3,15a-epoxy[1]benzoxepino[6',7':6,7]indeno[1,2-b]indol-4-one
    • alpha,alpha-Dimethylallylpaspalinine
    • HY-N7780
    • CS-0137563
    • Renchi: 1S/C32H39NO4/c1-8-27(2,3)20-10-9-11-21-24(20)19-16-18-12-13-31(35)23-17-22(34)26-28(4,5)37-32(23,36-26)15-14-29(31,6)30(18,7)25(19)33-21/h8-11,17-18,26,33,35H,1,12-16H2,2-7H3/t18-,26-,29+,30+,31+,32-/m0/s1
    • Clave inchi: YVDJBQQJIDPRKP-SLUQHKSNSA-N
    • Sonrisas: O([H])[C@]12C3=C([H])C([C@@]4([H])C(C([H])([H])[H])(C([H])([H])[H])O[C@]3(C([H])([H])C([H])([H])[C@]1(C([H])([H])[H])[C@@]1(C([H])([H])[H])C3=C(C5=C(C([H])=C([H])C([H])=C5N3[H])C(C([H])=C([H])[H])(C([H])([H])[H])C([H])([H])[H])C([H])([H])[C@]1([H])C([H])([H])C2([H])[H])O4)=O

Atributos calculados

  • Calidad precisa: 501.28807
  • Masa isotópica única: 501.288
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 2
  • Recuento de receptores de enlace de hidrógeno: 4
  • Recuento de átomos pesados: 37
  • Cuenta de enlace giratorio: 2
  • Complejidad: 1090
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 6
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Xlogp3: 5.1
  • Superficie del Polo topológico: 71.6

Propiedades experimentales

  • Color / forma: Powder
  • Denso: 1.26
  • Punto de ebullición: 663.6°C at 760 mmHg
  • Punto de inflamación: 355.2°C
  • índice de refracción: 1.643
  • PSA: 71.55
  • Presión de vapor: 0.0±2.1 mmHg at 25°C

Aflatrem Información de Seguridad

Aflatrem PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
TargetMol Chemicals
TN3351-5mg
Aflatrem
70553-75-2
5mg
¥ 29500 2024-07-20
TargetMol Chemicals
TN3351-1 mL * 10 mM (in DMSO)
Aflatrem
70553-75-2 98%
1 mL * 10 mM (in DMSO)
¥ 35400 2023-09-15
TargetMol Chemicals
TN3351-5 mg
Aflatrem
70553-75-2 98%
5mg
¥ 29,500 2023-07-11
A2B Chem LLC
AH23471-1mg
aflatrem
70553-75-2 98.0%
1mg
$837.00 2023-12-30
A2B Chem LLC
AH23471-5mg
aflatrem
70553-75-2 98.0%
5mg
$910.00 2024-04-19
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
A81040-5 mg
4H-3,15a-Epoxy-1-benzoxepino[6',7':6,7]indeno[1,2-b]indol-4-one,9-(1,1-dimethyl-2-propen-1-yl)-2,3,5b,6,7,7a,8,13,13b,13c,14,15-dodecahydro-5b-hydroxy-2,2,13b,13c-tetramethyl-,(3R,5bS,7aS,13bS,13cR,15aS)-
70553-75-2
5mg
¥7200.0 2021-09-10
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
A81040-5mg
4H-3,15a-Epoxy-1-benzoxepino[6',7':6,7]indeno[1,2-b]indol-4-one,9-(1,1-dimethyl-2-propen-1-yl)-2,3,5b,6,7,7a,8,13,13b,13c,14,15-dodecahydro-5b-hydroxy-2,2,13b,13c-tetramethyl-,(3R,5bS,7aS,13bS,13cR,15aS)-
70553-75-2 ,98.0%
5mg
¥7200.0 2023-09-08
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TN3351-1 mg
Aflatrem
70553-75-2
1mg
¥3635.00 2022-04-26
TargetMol Chemicals
TN3351-1 ml * 10 mm
Aflatrem
70553-75-2
1 ml * 10 mm
¥ 35400 2024-07-20

Artículos recomendados

Proveedores recomendados
Heyuan Broad Spectrum Biotechnology Co., Ltd
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Reactivos
Heyuan Broad Spectrum Biotechnology Co., Ltd
pengshengyue
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
pengshengyue
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Reactivos
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Suzhou Genelee Bio-Technology Co., Ltd.
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
Suzhou Genelee Bio-Technology Co., Ltd.
Handan Zechi Trading Co., Ltd
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote